2-Hydroxycyclohexan-1-one

描述

Nomenclature and Chemical Structure within the Context of Cyclic Ketones

The systematic naming and structural representation of 2-Hydroxycyclohexan-1-one (B145642) are crucial for understanding its chemical behavior and its relationship to other cyclic ketones.

The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized naming system for chemical compounds. According to IUPAC nomenclature, the compound is named This compound . nih.gov However, it is also known by several common synonyms, the most notable of which is Adipoin . molport.commatrix-fine-chemicals.comnist.gov Other names include 2-Hydroxycyclohexanone and 2-Hydroxy-1-cyclohexanone. nih.govchemspider.com

Table 1: Synonyms of this compound

| Type | Name |

| IUPAC Name | This compound nih.gov |

| Common Synonym | Adipoin molport.commatrix-fine-chemicals.comnist.gov |

| Other Synonyms | 2-Hydroxycyclohexanone nih.gov |

| 2-Hydroxy-1-cyclohexanone chemspider.com |

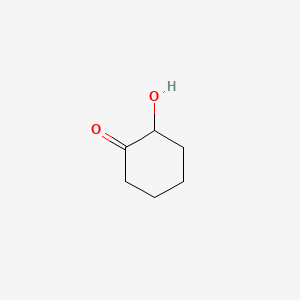

The molecular formula for this compound is C₆H₁₀O₂ . nih.govmolport.commatrix-fine-chemicals.comebi.ac.uk This formula indicates that each molecule is composed of six carbon atoms, ten hydrogen atoms, and two oxygen atoms.

The structure of this compound consists of a six-membered carbon ring (a cyclohexane (B81311) ring). One of the carbon atoms in the ring is part of a carbonyl group (C=O), making the compound a ketone. An adjacent carbon atom is bonded to a hydroxyl group (-OH).

Figure 1: Structural Representation of this compound

Table 2: Key Structural and Chemical Information

| Identifier | Value |

| Molecular Formula | C₆H₁₀O₂ nih.govmolport.commatrix-fine-chemicals.comebi.ac.uk |

| Molecular Weight | 114.14 g/mol nih.gov |

| CAS Number | 533-60-8 nih.gov |

This compound is classified as a secondary α-hydroxy ketone. nih.govnih.gov The "α" (alpha) designation indicates that the hydroxyl group is attached to the carbon atom immediately adjacent to the carbonyl carbon. It is a "secondary" alcohol because the carbon atom bearing the hydroxyl group is attached to two other carbon atoms. This specific arrangement of functional groups is a key determinant of its chemical reactivity. nih.govebi.ac.uk

Historical Context of this compound in Organic Synthesis

The synthesis of α-hydroxy ketones, also known as acyloins, has a significant history in organic chemistry. A foundational method for preparing these compounds is the acyloin condensation . This reductive coupling of two carboxylic esters using metallic sodium is a classic method for forming α-hydroxy ketones. wikipedia.org When applied to diesters, this reaction leads to the formation of cyclic acyloins. bspublications.net Specifically, the intramolecular acyloin condensation of adipic acid esters, such as diethyl adipate, has been a traditional route to synthesize this compound. sciencemadness.org This reaction is typically performed in an aprotic solvent like xylene or toluene. wikipedia.orgbspublications.net

Over the years, modifications to the classical acyloin condensation have been developed to improve yields and expand the scope of the reaction. For instance, the use of trapping agents like chlorotrimethylsilane (B32843) can enhance the efficiency of the condensation by capturing the intermediate enediolate. wikipedia.orgorgsyn.org

Significance of this compound in Advanced Chemical Transformations

The utility of this compound extends into various advanced chemical transformations, where it serves as a versatile precursor.

The presence of both a hydroxyl and a carbonyl group allows for a range of reactions. The hydroxyl group can undergo oxidation to form a dicarbonyl compound or can be involved in substitution reactions. The carbonyl group is susceptible to reduction to a diol or can participate in nucleophilic addition reactions.

In the realm of asymmetric synthesis, this compound and its derivatives are valuable starting materials. For instance, enzymatic reductions using alcohol dehydrogenases can produce chiral diols, which are important intermediates in the synthesis of pharmaceuticals. Furthermore, it has been used in the synthesis of natural products and their analogues. For example, derivatives of cyclohexenone, which can be synthesized from this compound, have been utilized in the stereocontrolled synthesis of bioactive compounds. acs.orgresearchgate.net Its role as an intermediate is also noted in the production of pyrocatechol (B87986).

The structural framework of this compound is a key component in the synthesis of more complex molecules, including some with potential anesthetic properties, highlighting its importance in medicinal chemistry research. smolecule.com Moreover, in materials science, its dimer has been explored as a cross-linking agent to enhance the properties of polymers and as a corrosion inhibitor. lookchem.com

Structure

3D Structure

属性

IUPAC Name |

2-hydroxycyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c7-5-3-1-2-4-6(5)8/h5,7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODZTXUXIYGJLMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883427 | |

| Record name | Cyclohexanone, 2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

533-60-8, 30282-14-5 | |

| Record name | 2-Hydroxycyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=533-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanone, 2-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanone, 2-hydroxy-, dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030282145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanone, dimer | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117392 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Adipoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298536 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Adipoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60697 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanone, 2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanone, 2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxycyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.793 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Strategies for 2 Hydroxycyclohexan 1 One

Synthetic Methodologies: Established and Emerging Approaches

The preparation of 2-hydroxycyclohexan-1-one (B145642) can be broadly categorized into two primary strategies: the oxidation of cyclohexanol (B46403) derivatives and the reduction of α,β-unsaturated ketones. These approaches offer different advantages concerning starting material availability, reaction conditions, and yield.

Oxidation of Cyclohexanol Derivatives

Oxidation reactions provide a direct route to this compound from readily available precursors. The choice of oxidant and catalyst is critical in achieving selectivity and high yields.

A classic method for synthesizing this compound involves the Jones oxidation of 1,2-cyclohexanediol (B165007). numberanalytics.com The Jones reagent, a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid, is a powerful oxidizing agent that can selectively convert a secondary alcohol to a ketone. numberanalytics.comwikipedia.org In this specific application, one of the hydroxyl groups of 1,2-cyclohexanediol is oxidized to a carbonyl group, yielding the desired α-hydroxy ketone. The reaction is typically carried out in acetone. wikipedia.org

| Reagent/Condition | Role/Parameter |

| 1,2-Cyclohexanediol | Substrate |

| Jones Reagent (CrO₃/H₂SO₄) | Oxidizing Agent |

| Acetone | Solvent |

| 0–25°C | Temperature |

| 60–75% | Reported Yield |

A greener approach to the synthesis of this compound utilizes hydrogen peroxide (H₂O₂) as the oxidant in the presence of a tungstate (B81510) catalyst. This method involves the oxidation of cyclohexanone (B45756). The use of sodium tungstate (Na₂WO₄) as a catalyst facilitates the formation of the α-hydroxy ketone under milder conditions compared to traditional heavy metal oxidants. This reaction is typically performed in an aqueous medium.

| Reagent/Condition | Role/Parameter |

| Cyclohexanone | Substrate |

| Hydrogen Peroxide (H₂O₂) | Oxidizing Agent |

| Sodium Tungstate (Na₂WO₄) | Catalyst |

| Water or Acetic Acid | Solvent |

| 50–70°C | Temperature |

| 50–65% | Reported Yield |

An emerging and efficient method involves the microwave-assisted oxidation of cyclohexene (B86901) using hydrogen peroxide, catalyzed by iron(II) complexes. In this process, this compound is formed as a key intermediate in the pathway to other products like adipic acid. researchgate.netresearchgate.netmdpi.com Research has shown that using a C-homoscorpionate iron(II) complex, such as [FeCl₂{κ³-HC(pz)₃}] (where pz = pyrazol-1-yl), under microwave irradiation can effectively catalyze the oxidation of cyclohexene. researchgate.netresearchgate.netmdpi.com The reaction proceeds through a series of intermediates, including this compound, with its formation and subsequent conversion being dependent on the reaction time. researchgate.netmdpi.com

This method is part of a broader effort to develop more sustainable chemical processes, aiming to replace less environmentally friendly methods for producing valuable chemicals like adipic acid. researchgate.netmdpi.com The time evolution of the reaction mixture shows the transient formation of this compound, which is then further oxidized. researchgate.netmdpi.com

| Reagent/Condition | Role/Parameter |

| Cyclohexene | Substrate |

| Hydrogen Peroxide (H₂O₂) | Oxidizing Agent |

| [FeCl₂{κ³-HC(pz)₃}] | Catalyst |

| Microwave Irradiation | Energy Source |

| 60°C | Temperature |

| Intermediate | Product Status |

Reduction of α,β-Unsaturated Ketones

Reduction of the carbon-carbon double bond in α,β-unsaturated ketones offers an alternative synthetic route to this compound.

The reduction of 2-cyclohexen-1-one (B156087) using sodium borohydride (B1222165) (NaBH₄) is a common and effective method for preparing this compound. This reaction can be highly selective, with the borohydride reagent preferentially attacking the carbonyl group (1,2-addition) over the double bond (1,4-addition or Michael addition), especially under certain conditions. stackexchange.com The reaction is typically performed in alcoholic solvents like methanol (B129727) or ethanol (B145695) at controlled temperatures. However, it has been noted that mixtures of products can be observed, and reaction conditions can be tuned to favor the desired 1,2-reduction. stackexchange.com

| Reagent/Condition | Role/Parameter |

| 2-Cyclohexen-1-one | Substrate |

| Sodium Borohydride (NaBH₄) | Reducing Agent |

| Methanol or Ethanol | Solvent |

| 0–25°C | Temperature |

| 70–85% | Reported Yield |

Catalytic Transfer Hydrogenation of 2-Cyclohexen-1-one (e.g., using Pd/C and formic acid)

Catalytic transfer hydrogenation (CTH) presents a safe and effective method for the reduction of α,β-unsaturated ketones like 2-cyclohexen-1-one to the corresponding saturated hydroxy ketone, this compound. This technique utilizes a hydrogen donor molecule in the presence of a catalyst, circumventing the need for high-pressure gaseous hydrogen. nih.govacs.org

A commonly employed system for this transformation involves palladium on carbon (Pd/C) as the catalyst with formic acid serving as the hydrogen donor. researchgate.net The reaction proceeds by the transfer of hydrogen from formic acid to the substrate, mediated by the palladium catalyst. This method is noted for its operational simplicity and enhanced safety profile for laboratory-scale synthesis. The reaction is generally irreversible, as the byproducts are carbon dioxide and water. nih.gov

Research findings indicate that the transfer hydrogenation of 2-cyclohexen-1-one using 10% Pd/C with formic acid in a tetrahydrofuran (B95107) (THF) solvent at temperatures between 60–80°C can achieve yields ranging from 65–80%.

| Parameter | Condition | Reference |

|---|---|---|

| Substrate | 2-Cyclohexen-1-one | |

| Catalyst | 10% Palladium on carbon (Pd/C) | |

| Hydrogen Donor | Formic acid | |

| Solvent | Tetrahydrofuran (THF) | |

| Temperature | 60–80°C | |

| Yield | 65–80% |

Synthesis via Hydroxy Ketone Intermediates in Complex Molecule Construction

Intermediate in Ketamine Synthesis: Oxidation of 1-(2-chlorophenyl)-cyclohexene with KMnO₄

The synthesis of the anesthetic drug ketamine can proceed through a pathway involving a hydroxy ketone intermediate. ias.ac.inresearchgate.netias.ac.in A key step in this synthetic route is the oxidation of 1-(2-chlorophenyl)-cyclohexene.

In this procedure, 1-(2-chlorophenyl)-cyclohexene is treated with potassium permanganate (B83412) (KMnO₄). ias.ac.in This strong oxidizing agent cleaves the double bond of the cyclohexene ring to form the corresponding diol, which is subsequently oxidized to the α-hydroxy ketone, 2-(2-chlorophenyl)-2-hydroxycyclohexan-1-one. ias.ac.in This intermediate is crucial for the subsequent steps, which involve imination with methylamine (B109427) and a thermal rearrangement to yield the final ketamine structure. researchgate.netias.ac.in This method avoids the use of toxic bromine, which is a feature of other common ketamine synthesis routes. ias.ac.in

Utilization of 2-(2-chlorophenyl)-2-hydroxycyclohexanone (B3025808) as a Key Intermediate in Medicinal Chemistry

The derivative, 2-(2-chlorophenyl)-2-hydroxycyclohexanone, is a significant compound in medicinal chemistry, primarily serving as a versatile building block for the synthesis of more complex, biologically active molecules. evitachem.comsmolecule.com Its structural similarity to known pharmaceuticals, such as ketamine, makes it a valuable precursor in drug discovery and development. smolecule.com

Research has focused on using this intermediate to create libraries of structurally diverse compounds. smolecule.com Derivatives synthesized from 2-(2-chlorophenyl)-2-hydroxycyclohexanone have been investigated for a range of potential pharmacological activities, including analgesic, anticonvulsant, antifungal, and anticancer properties. evitachem.com Furthermore, it is utilized as an analytical reference standard in pharmacological studies, particularly for the identification and quantification of ketamine metabolites. smolecule.com

Electrocatalytic Hydrogenation Pathways

Formation as an Intermediate in Electrocatalytic Hydrogenation of Catechol at pH ≤ 7

Electrocatalytic hydrogenation (ECH) provides a pathway for the reduction of aromatic compounds under controlled electrochemical conditions. In the ECH of catechol using a rhodium-on-alumina (Rh-Al₂O₃) powder catalyst, the final product is 1,2-cyclohexanediol. cdnsciencepub.comcdnsciencepub.comresearchgate.net The reaction pathway and the intermediates formed are highly dependent on the pH of the aqueous medium. cdnsciencepub.comgrafiati.com

Studies have shown that at a pH less than or equal to 7, the hydrogenation of catechol proceeds through two observable intermediates: 1,2-cyclohexanedione (B122817) and this compound. cdnsciencepub.comcdnsciencepub.comglobalauthorid.com The 1,2-cyclohexanedione is a transient species that is quickly reduced to this compound. cdnsciencepub.com This hydroxy ketone is only detected in acidic to neutral conditions (pH ≤ 7) and is subsequently reduced to the final 1,2-cyclohexanediol product. cdnsciencepub.comgrafiati.com At higher pH levels (e.g., pH 13), this compound is not observed as an intermediate. cdnsciencepub.com

| pH Condition | Observed Intermediates | Reference |

|---|---|---|

| pH ≤ 7 | 1,2-Cyclohexanedione, this compound | cdnsciencepub.comcdnsciencepub.comglobalauthorid.com |

| pH > 7 (e.g., 13) | 1,2-Cyclohexanedione | cdnsciencepub.com |

Stereoselective Synthesis and Chiral Resolution of this compound and its Derivatives

The creation of specific stereoisomers of this compound and its derivatives is crucial for pharmaceutical applications, as different enantiomers can exhibit distinct biological activities. Several strategies for stereoselective synthesis and chiral resolution have been developed.

One notable method is the catalytic enantioselective α-ketol rearrangement. In this approach, achiral β-hydroxy-α-dicarbonyls can be isomerized into chiral α-hydroxy-β-dicarbonyls. nih.gov Using a chiral copper-bisoxazoline complex, enantioenriched 2-acyl-2-hydroxycyclohexan-1-ones have been prepared with excellent yields and high enantioselectivity. nih.govresearchgate.net This methodology is also effective for the desymmetrization of meso-substrates and the kinetic resolution of racemic alcohols. nih.govresearchgate.net

Biocatalytic methods also offer high stereoselectivity. For instance, the stereoselective reduction of related substrates like ethyl cyclohexanone-2-carboxylate using yeast (e.g., Schizosaccharomyces pombe) can produce the corresponding trans-hydroxyester with very high diastereomeric (dr > 99:1) and enantiomeric ratios (er > 99.5:0.5). chimia.ch Furthermore, amine transaminases have been used for the asymmetric amination of this compound to produce chiral 2-aminocyclohexanol. rsc.org

Palladium-catalyzed asymmetric reactions, such as decarboxylative allylic alkylation, have been employed to synthesize chiral derivatives like (R)-2-allyl-2-hydroxycyclohexan-1-one. caltech.edu These stereoselective methods provide access to specific, optically pure isomers that are valuable as building blocks in the synthesis of complex natural products and pharmaceuticals. researchgate.net

Advanced Synthetic Transformations Involving this compound as a Precursor

This compound is a valuable cycloaliphatic precursor in the synthesis of several industrially and medicinally important compounds, notably pyrocatechol (B87986) and tetrahydrocarbazole derivatives. google.comgoogle.com

Pyrocatechol Synthesis: Pyrocatechol, also known as catechol, is widely used in the production of dyes, perfumes, and antioxidants. guidechem.com A synthetic route to pyrocatechol utilizes 2-hydroxycyclohexanone as a key intermediate. google.comgoogle.com The process typically involves the bromination of cyclohexanone in an aqueous or aqueous-organic medium to form 2-bromocyclohexanone. google.comgoogle.com This intermediate is then subjected to hydrolysis with an alkaline compound at a pH above 7.5 and temperatures up to 100°C, without the need for isolation of the bromo-intermediate, to yield 2-hydroxycyclohexanone. google.comgoogle.com Subsequent steps, such as dehydroaromatization, can then convert 2-hydroxycyclohexanone into pyrocatechol. guidechem.com One documented process reports a theoretical yield of 84% for the formation of a 20.5% aqueous solution of 2-hydroxycyclohexanone from cyclohexanone. google.com

Tetrahydrocarbazole Derivatives Synthesis: Tetrahydrocarbazole compounds are important precursors for substituted carbazoles, which have applications in medicinal chemistry. google.comgoogle.comwjarr.com 2-Hydroxycyclohexanone can serve as an intermediate in the synthesis of 1,2,3,4-tetrahydrocarbazole. One established method involves the reaction of 2-hydroxycyclohexanone with aniline. orgsyn.org The Fischer indole (B1671886) synthesis is a common and versatile method for preparing the tetrahydrocarbazole scaffold, which involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with a cyclohexanone derivative. wjarr.com While direct reaction with 2-hydroxycyclohexanone is possible, other routes starting from cyclohexanone and phenylhydrazine are also prevalent. wjarr.comorgsyn.org More complex tetracyclic tetrahydrocarbazole derivatives can also be synthesized through multi-component reactions that may involve intermediates structurally related to 2-hydroxycyclohexanone. beilstein-journals.org

Table 2: Synthetic Applications of this compound as a Precursor

| Target Compound | Synthetic Utility | Key Reaction Intermediate | Reference |

| Pyrocatechol | Precursor for dyes, perfumes, antioxidants | 2-Bromocyclohexanone | google.comgoogle.com |

| Tetrahydrocarbazole Derivatives | Precursors for medicinal chemistry | Aniline adducts | google.comgoogle.comorgsyn.org |

Under certain conditions, this compound can undergo dimerization to form a more complex structure. ontosight.aibiosynth.com This dimer is a distinct chemical entity with its own set of properties and reactivity. ontosight.ai The dimerization process involves the chemical bonding of two molecules of 2-hydroxycyclohexanone. ontosight.ai

The structure of the 2-hydroxycyclohexanone dimer contains characteristic carbonyl and hydroxyl functional groups from the parent monomer. ontosight.ai The presence of these groups influences its physical and chemical properties, such as solubility and boiling point. ontosight.ai While specific, widely documented applications of the dimer itself are limited, similar dimeric structures find use as intermediates in the synthesis of pharmaceuticals and polymers. ontosight.ai

The formation of dimerized structures is a known phenomenon in the chemistry of related cyclic ketones and can be influenced by reaction conditions. For instance, the oxidative dimerization of related epoxycyclohexenols has been studied, revealing preferences for specific reaction modes (e.g., endo-hetero Diels-Alder pathways) that lead to complex dimeric products. tohoku.ac.jp While not directly involving 2-hydroxycyclohexanone, these studies provide insight into the types of dimerization reactions that cyclic ketones can undergo. The dimerization of other compounds, such as nitrosobenzenes, has also been noted to be influenced by the presence of hydroxycyclohexanone in the reaction mixture, suggesting its potential role in mediating or participating in dimerization processes. d-nb.info

Table 3: Properties of 2-Hydroxycyclohexanone Dimer

| Property | Value/Description | Reference |

| CAS Number | 30282-14-5 | biosynth.comcymitquimica.comthermofisher.com |

| Molecular Formula | C12H18O2 (Note: some sources incorrectly list the monomer formula C6H10O2) | chembk.com |

| Molecular Weight | 228.28 g/mol | biosynth.com |

| Appearance | White to pale cream powder/solid | thermofisher.comchembk.com |

| Melting Point | 92.0-105.0 °C | thermofisher.com |

| Boiling Point | 83-86 °C at 13 mm Hg | chembk.com |

Reaction Mechanisms and Pathways of 2 Hydroxycyclohexan 1 One

Oxidation Reactions of the Hydroxyl Group

The secondary hydroxyl group in 2-hydroxycyclohexan-1-one (B145642) is susceptible to oxidation. This transformation is a key step in the synthesis of other valuable compounds and is observed in both chemical and biological systems.

The oxidation of the hydroxyl group in this compound can lead to the formation of 1,2-cyclohexanedione (B122817). Subsequent dehydration or elimination of the hydroxyl group, often under acidic or basic conditions, can yield 2-cyclohexen-1-one (B156087). This unsaturated ketone is a significant product in various chemical processes. For instance, in the Beckmann rearrangement of cyclohexanone (B45756) oxime to ε-caprolactam, 2-cyclohexen-1-one is identified as a main impurity alongside this compound. acs.orgacs.orgresearchgate.net

In the context of the industrial production of adipic acid via the oxidation of cyclohexene (B86901), this compound is an intermediate. mdpi.comresearchgate.netresearchgate.net The reaction proceeds through the formation of cyclohexane-1,2-diol, which is then oxidized to this compound, and subsequently to other products. mdpi.comresearchgate.netresearchgate.net The enzyme cyclohexane-1,2-diol dehydrogenase also catalyzes the conversion of trans-cyclohexane-1,2-diol to this compound. wikipedia.orgsmolecule.com

Table 1: Oxidation Products and Intermediates

| Reactant | Key Intermediate(s) | Final Product(s) | Industrial Context |

|---|---|---|---|

| Cyclohexene | Cyclohexane-1,2-diol, this compound | Adipic acid | Adipic Acid Production mdpi.comresearchgate.netresearchgate.net |

Reduction Reactions of the Carbonyl Group

The carbonyl group of this compound can be reduced to a hydroxyl group, leading to the formation of diols. This reaction is fundamental in organic synthesis and is employed to create precursors for various materials.

The reduction of the ketone functional group in this compound yields cyclohexane-1,2-diol. This transformation can be achieved using various reducing agents. The stereochemistry of the resulting diol (cis or trans) depends on the reducing agent and the reaction conditions. The formation of cyclohexane-1,2-diol is a critical step in certain metabolic pathways where microorganisms degrade cyclic compounds. scispace.com

Table 2: Common Reducing Agents and Products

| Starting Material | Reducing Agent | Product |

|---|---|---|

| This compound | Sodium Borohydride (B1222165) (NaBH₄) | Cyclohexane-1,2-diol |

Nucleophilic Substitution Reactions of the Hydroxyl Group

The hydroxyl group of this compound can be replaced by other functional groups through nucleophilic substitution reactions. These reactions are essential for creating a variety of derivatives from the parent molecule.

The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic attack. Subsequent reaction with a nucleophile, like a halide ion or an organometallic reagent, can introduce a halogen or an alkyl group at the C2 position. For example, after converting the hydroxyl to a leaving group, reaction with a Grignard reagent (R-MgX) could potentially introduce an alkyl group. evitachem.com Another synthetic strategy involves the enantioselective decarboxylative chlorination of β-ketocarboxylic acids to form α-chloroketones, which can then undergo nucleophilic substitution with a hydroxide (B78521) ion to yield α-hydroxyketones like this compound derivatives. mdpi.comresearchgate.net This highlights a pathway where substitution at the α-carbon is a key step.

Involvement in Impurity Formation in Industrial Processes

This compound often appears as an impurity or a byproduct in large-scale industrial chemical production. Its formation can impact the purity and yield of the desired final product.

In the industrial synthesis of adipic acid, which is a precursor to nylon, the oxidation of cyclohexane (B81311) or cyclohexene is a key process. wikipedia.orgrsc.org During the oxidation of a mixture of cyclohexanone and cyclohexanol (B46403) (known as KA oil) with nitric acid, various byproducts are formed. google.com Research indicates that this compound is formed during the liquid-phase oxidation of cyclohexane and is a precursor to adipic acid. researchgate.net

Furthermore, this compound has been identified as a significant impurity in the production of ε-caprolactam, the monomer for nylon 6. acs.orgacs.orggoogle.com It forms during the Beckmann rearrangement of cyclohexanone oxime in oleum (B3057394). acs.orgacs.orgresearchgate.net The presence of this and other impurities necessitates purification steps to ensure the quality of the final polymer. researchgate.netgoogle.com Studies have investigated how operating parameters such as temperature, reactant ratios, and mixing efficiency can influence the formation of these impurities, aiming to optimize the process and reduce their generation. acs.orgacs.orgresearchgate.net

Table 3: Industrial Processes Involving this compound as an Impurity

| Industrial Process | Main Product | Role of this compound | References |

|---|---|---|---|

| Adipic Acid Production | Adipic Acid | Intermediate and Byproduct | wikipedia.orggoogle.comresearchgate.net |

Occurrence as an Impurity in Beckmann Rearrangement of Cyclohexanone Oxime to ε-Caprolactam

This compound is recognized as a notable impurity in the industrial synthesis of ε-caprolactam. acs.orgresearchgate.net The primary production route for ε-caprolactam, the monomer for Nylon 6, involves the Beckmann rearrangement of cyclohexanone oxime in the presence of oleum (fuming sulfuric acid). acs.orgucm.esatamankimya.comwikipedia.org During this process, a number of by-products are formed, compromising the purity of the final product. Alongside this compound, other identified impurities include cyclohexanone, 2-cyclohexen-1-one, 1,2-cyclohexanedione, and 1,2,3,4,6,7,8,9-octahydrophenazine. acs.orgresearchgate.net The presence of these impurities, including this compound, is significant as they can impact the quality of the resulting ε-caprolactam and, consequently, the properties of the polymer. google.com

Influence of Reaction Parameters on Impurity Formation

The formation of this compound and other by-products during the Beckmann rearrangement is highly sensitive to several operational parameters. acs.orgresearchgate.net Research indicates that while the formation of impurities is an inherent part of the process, their levels can be managed by optimizing reaction conditions. acs.org Key factors influencing impurity generation include stirrer speed, the ratio of acid to oxime, the concentration of sulfur trioxide (SO₃) in the oleum, and the reaction temperature. acs.orgresearchgate.net

Studies have demonstrated that impurity formation is generally suppressed under conditions of enhanced mixing, higher acid-to-oxime ratios, and increased SO₃ concentrations. acs.orgresearchgate.net These three parameters are considered critical in controlling the purity of the ε-caprolactam produced. acs.org

Table 1: Influence of Reaction Parameters on Impurity Formation

| Parameter | Influence on Impurity Formation | Rationale |

|---|---|---|

| Stirrer Speed | Increased speed generally reduces impurities. acs.org | Enhanced mixing performance minimizes local non-uniformities in concentration and temperature. acs.orgresearchgate.net |

| Acid/Oxime Ratio | A higher ratio generally reduces impurities. acs.org | Ensures complete and rapid protonation and rearrangement, minimizing side reactions. acs.org |

| SO₃ Concentration | A higher concentration generally reduces impurities. acs.org | Acts as the catalyst; sufficient concentration drives the primary reaction forward efficiently. acs.org |

| Temperature | Has a complex effect that requires optimization. acs.orgresearchgate.net | Affects the rate of both the main reaction and side reactions; optimal temperature is a balance to maximize yield while minimizing by-products. |

Condensation and Rearrangement Reactions

Self-Condensation Reactions

This compound is known to undergo self-condensation, as evidenced by the existence of its dimer. nih.govfishersci.ptsigmaaldrich.com The dimer is a recognized chemical entity and is available commercially. fishersci.ptsigmaaldrich.comfishersci.co.uk This dimerization represents a form of self-condensation where two molecules of this compound react to form a larger molecule. However, detailed research findings and specific mechanisms for the self-condensation pathway of this compound are not extensively detailed in the surveyed literature.

Participation in Multicomponent Reactions (e.g., formation of multisubstituted cyclohexanes)

Based on the available research, there is no specific information detailing the participation of this compound as a primary reactant in multicomponent reactions aimed at forming multisubstituted cyclohexanes. While multicomponent reactions are a significant strategy for synthesizing complex cyclic systems, the role of this compound in this specific context is not documented in the provided sources.

Applications of 2 Hydroxycyclohexan 1 One in Advanced Organic Chemistry and Materials Science

Intermediate in the Synthesis of Complex Organic Molecules

2-Hydroxycyclohexan-1-one (B145642) serves as a crucial precursor in the development of a variety of complex organic structures, finding applications in both the pharmaceutical and agrochemical sectors, as well as in the synthesis of other bioactive molecules.

Pharmaceutical and Agrochemical Development

The molecular framework of this compound is a valuable starting point for the synthesis of pharmacologically active agents. Derivatives of this compound are key intermediates in the creation of certain anesthetic compounds, such as ketamine analogs. The broader class of cyclohexanone (B45756) derivatives has garnered significant scientific interest for a wide spectrum of biological activities, prompting research into how modifications to the parent adipoin structure can influence interactions with biological systems.

In the agrochemical field, the compound's utility is linked to the synthesis of fungicides. O-Phenylphenol, an important agricultural fungicide applied post-harvest to citrus fruits, is produced industrially through the condensation of cyclohexanone followed by dehydrogenation. wikipedia.orgmdpi.com The initial condensation step involves intermediates structurally related to this compound. Furthermore, the oxidation of steroidal olefins, a process that yields valuable intermediates for both agrochemicals and pharmaceuticals, can be used to produce α-hydroxy ketones, highlighting a synthetic pathway relevant to the field. researchgate.net

Synthesis of Bioactive Molecules

Beyond its role in industrial synthesis, this compound is a precursor in the creation of other molecules with notable biological relevance. It serves as a key starting material in the total synthesis of various natural products and their analogs. Its presence has been reported in the common bean, Phaseolus vulgaris, indicating its occurrence in the natural world.

The compound is also a pivotal intermediate in the synthesis of tetrahydrocarbazole derivatives. Tetrahydrocarbazoles are significant precursors for substituted carbazoles, a class of compounds investigated for their diverse biological activities. This application underscores the role of this compound as a foundational scaffold for building molecules with potential therapeutic applications.

| Compound Class | Application/Significance | Synthetic Link |

|---|---|---|

| Ketamine Analogs | Pharmaceutical (Anesthetics) | Derivatives of this compound are used as key intermediates. |

| o-Phenylphenol | Agrochemical (Fungicide) | Produced from cyclohexanone condensation, a related process. wikipedia.orgmdpi.com |

| Tetrahydrocarbazoles | Precursors to Bioactive Carbazoles | Serves as a key intermediate in their synthesis. |

Role in Catalysis and Reaction Optimization

The appearance of this compound in industrial processes, often as an unintended byproduct, provides critical insights into reaction mechanisms, aiding in the optimization of catalytic processes and the improvement of product purity.

Understanding Impurity Profiles in Industrial Chemical Synthesis

This compound has been identified as a main impurity in the industrial Beckmann rearrangement of cyclohexanone oxime to produce ε-caprolactam. acs.orgacs.org Since ε-caprolactam is the precursor to the polymer Nylon 6, understanding the formation of such impurities is crucial for process optimization and ensuring the quality of the final product. google.com Studies have shown that factors such as mixing performance, the ratio of acid to oxime, and the concentration of sulfur trioxide (in oleum) play a key role in minimizing the formation of this compound and other impurities. acs.orgacs.org By analyzing the pathways that lead to these byproducts, chemical engineers can refine reaction conditions to enhance the yield and purity of ε-caprolactam.

Studies in Reaction Kinetics and Mechanism Elucidation

The reactivity of this compound makes it an interesting subject for studies aimed at understanding the kinetics and mechanisms of fundamental organic reactions.

Kinetic Modeling of Related Condensation Reactions

While direct kinetic modeling of the self-condensation of this compound is not widely documented, extensive research into the closely related self-condensation of cyclohexanone provides valuable insights. The self-condensation of cyclohexanone is a reversible aldol (B89426) condensation that can be catalyzed by either acids or bases. The reaction proceeds through the formation of a dimer, which is then dehydrated. Kinetic models for this process have been developed to describe the formation of the dimer under various conditions, including different temperatures and catalyst concentrations.

For instance, the apparent activation energy for the dimer formation in the self-condensation of cyclohexanone catalyzed by a perfluorosulfonic acid resin was calculated to be 54 kJ mol⁻¹. Such kinetic studies are vital for optimizing the industrial synthesis of products like o-phenylphenol, where controlling the selectivity towards the desired dimer and minimizing the formation of trimers is essential. The principles and models derived from cyclohexanone condensation are applicable to understanding the potential condensation behavior of α-hydroxy ketones like adipoin.

| Reaction | Catalyst Type | Parameter | Value |

|---|---|---|---|

| Cyclohexanone Self-Condensation | Perfluorosulfonic acid resin (HRF5015) | Apparent Activation Energy (Ea) for Dimer Formation | 54 kJ mol⁻¹ |

Analytical and Spectroscopic Characterization in Research of 2 Hydroxycyclohexan 1 One

Chromatographic Techniques

Chromatography is essential for separating 2-Hydroxycyclohexan-1-one (B145642) from complex mixtures, identifying impurities, and performing quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. In this method, the compound is vaporized and separated from other components in a gaseous mobile phase based on its boiling point and affinity for the stationary phase of the chromatographic column. The separated components then enter the mass spectrometer, which provides detailed structural information.

GC-MS has been effectively used to identify this compound as an impurity in the industrial production of ε-caprolactam, a precursor to Nylon 6. researchgate.net The technique's high sensitivity and specificity allow for both the identification and quantification of the compound even at low concentrations. The structure of derivatives, such as 2-(2'-fluorophenyl)-2-hydroxycyclohexan-1-one, has also been elucidated using GC-MS in conjunction with other methods. nih.gov The retention index, a key parameter in GC, helps in the identification of compounds by standardizing retention times.

Table 1: GC Retention Indices and Key Mass Fragments for this compound

| Parameter | Value | Reference |

|---|---|---|

| Standard Non-Polar Kovats Retention Index | 955, 971 | nih.gov |

| Standard Polar Kovats Retention Index | 1643 | nih.gov |

| Top Mass-to-Charge Ratio (m/z) Peak | 70 | nih.gov |

UPLC Analysis for Impurity Profiling

Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that offers significant advantages in speed and sensitivity over traditional HPLC. It is particularly valuable for impurity profiling, which is the identification and quantification of all potential impurities in a drug substance. The evaluation of impurities is critical in pharmaceutical development, as any impurity present at a concentration greater than 0.1% of the active pharmaceutical ingredient (API) requires toxicological assessment.

For a polar compound like this compound, a specialized UPLC method such as Hydrophilic Interaction Liquid Chromatography (HILIC) can be particularly effective. researchgate.netnih.gov HILIC enhances the retention of polar and hydrophilic compounds that are often poorly retained by more common reversed-phase chromatography methods. researchgate.netnih.gov This technique is highly compatible with mass spectrometry, facilitating the identification of unknown impurities. nih.gov A UPLC-based method would provide a high-resolution separation of this compound from its process-related impurities and degradation products, ensuring the quality and safety of the final product. nih.govmdpi.com

Table 2: Hypothetical UPLC Method Parameters for Impurity Profiling

| Parameter | Specification | Purpose |

|---|---|---|

| Column | ACQUITY UPLC BEH HILIC, 1.7 µm | Provides high-resolution separation for polar analytes. |

| Mobile Phase | Acetonitrile/Water Gradient | Elutes compounds based on polarity for effective separation. |

| Detector | Photodiode Array (PDA) and/or Mass Spectrometer (MS) | PDA for quantification and MS for identification of impurities. |

| Analysis Time | < 10 minutes | Allows for high-throughput analysis compared to traditional HPLC. |

Spectroscopic Methods

Spectroscopic methods are indispensable for elucidating the precise molecular structure of this compound and confirming the identity of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds. researchgate.net It provides detailed information about the chemical environment, connectivity, and number of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule. slideshare.netcore.ac.uk

In the ¹H NMR spectrum of this compound, the signals for each proton can be predicted based on their chemical environment. The proton attached to the carbon bearing the hydroxyl group is expected to appear at a lower field (higher ppm value) due to the deshielding effect of the oxygen atom. Protons on carbons adjacent to the carbonyl group will also be shifted downfield. The remaining methylene protons on the cyclohexane (B81311) ring would produce complex, overlapping signals in the upfield region.

The ¹³C NMR spectrum provides information on each unique carbon atom. The carbonyl carbon (C=O) is highly characteristic and appears significantly downfield (typically >200 ppm). The carbon attached to the hydroxyl group (C-OH) would resonate in the 60-80 ppm range, while the other four aliphatic ring carbons would appear at higher fields.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| H on C2 | ¹H | ~4.0-4.5 | Multiplet |

| H on C6 (α to C=O) | ¹H | ~2.2-2.6 | Multiplet |

| Other ring protons | ¹H | ~1.5-2.1 | Multiplet |

| OH proton | ¹H | Variable (broad singlet) | Singlet |

| C1 (C=O) | ¹³C | ~210 | - |

| C2 (C-OH) | ¹³C | ~75 | - |

| C6 (α to C=O) | ¹³C | ~40 | - |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. qiboch.com The IR spectrum of this compound is characterized by the presence of two key functional groups: a hydroxyl group (-OH) and a carbonyl group (C=O). uobasrah.edu.iq

The hydroxyl group gives rise to a strong and broad absorption band in the region of 3650-3400 cm⁻¹. libretexts.org The broadening is a result of intermolecular hydrogen bonding. The carbonyl group of the cyclic ketone produces a sharp and intense absorption peak typically found between 1780 and 1670 cm⁻¹. pressbooks.pub For a six-membered ring ketone like cyclohexanone (B45756), this peak is expected around 1715 cm⁻¹. libretexts.org Additionally, the spectrum will show strong absorptions in the 2960-2850 cm⁻¹ range due to C-H stretching vibrations of the alkane ring structure. libretexts.orgpressbooks.pub

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl | O-H stretch | 3650 - 3400 | Strong, Broad |

| Alkane | C-H stretch | 2960 - 2850 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight of a compound and its fragmentation pattern, which can be used for structural elucidation. whitman.edu The molecular formula of this compound is C₆H₁₀O₂, corresponding to a molecular weight of approximately 114.14 g/mol . nih.gov Therefore, the molecular ion peak (M⁺) in its mass spectrum would be observed at an m/z of 114.

When the molecular ion undergoes fragmentation, it breaks into smaller, characteristic charged fragments. chemguide.co.uk The fragmentation pattern is unique to the molecule's structure. For cyclic ketones, fragmentation can be complex. miamioh.edu Common fragmentation pathways include alpha-cleavage (breaking the bond adjacent to the carbonyl group) and the loss of small, stable neutral molecules. The NIST mass spectrometry database records the most intense peak (base peak) for this compound at m/z 70 and another significant peak at m/z 57. nih.gov

Table 5: Key Ions in the Mass Spectrum of this compound

| m/z Value | Ion | Possible Origin |

|---|---|---|

| 114 | [C₆H₁₀O₂]⁺ | Molecular Ion (M⁺) |

| 70 | [C₄H₆O]⁺ | Base Peak; likely from cleavage of the ring |

UV Spectroscopy for Reaction Mechanism Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for monitoring chemical reactions in real-time, providing critical data for the elucidation of reaction mechanisms. The methodology is based on the principle that molecules containing chromophores—parts of a molecule that absorb light—will absorb light at specific wavelengths. The amount of light absorbed is directly proportional to the concentration of the absorbing species, a relationship described by the Beer-Lambert law. thermofisher.comthermofisher.com

In the context of this compound, UV spectroscopy can be employed to study reactions where a chromophore is either formed or consumed. Although the saturated keto-alcohol structure of this compound itself does not exhibit strong absorption in the accessible UV range, many of its potential reaction products do. For instance, in an acid-catalyzed dehydration reaction, this compound could eliminate water to form 2-cyclohexen-1-one (B156087). The newly formed α,β-unsaturated ketone system is a strong chromophore due to the conjugation between the carbon-carbon double bond and the carbonyl group.

Researchers can monitor the progress of such a reaction by recording the UV-Vis spectrum of the reaction mixture over time. The appearance and growth of an absorption band at the characteristic λmax (wavelength of maximum absorbance) for the conjugated product would indicate its formation. By plotting absorbance versus time, kinetic data can be extracted. researchgate.netnih.govyoutube.com This information is vital for determining the reaction rate, order, and rate constant, which are fundamental components in proposing a plausible reaction mechanism. thermofisher.comthermofisher.com

Table 1: Illustrative Kinetic Data from UV Spectroscopy

| Time (minutes) | Absorbance at λmax | Concentration of Product (M) |

| 0 | 0.000 | 0.000 |

| 5 | 0.150 | 0.015 |

| 10 | 0.280 | 0.028 |

| 15 | 0.395 | 0.039 |

| 20 | 0.480 | 0.048 |

| 25 | 0.550 | 0.055 |

| 30 | 0.600 | 0.060 |

This table represents hypothetical data for a reaction monitored by UV spectroscopy, assuming a molar absorptivity (ε) of 10,000 M-1cm-1 and a path length of 1 cm.

Electrochemical Methods

Cyclic voltammetry (CV) is a versatile electrochemical technique used to investigate the redox properties of chemical species. gamry.com It is particularly valuable in electrocatalytic studies for determining the potentials at which oxidation and reduction occur, assessing the stability of reaction intermediates, and elucidating electron transfer mechanisms. wikipedia.org

For this compound, CV can provide significant insights into its electrochemical behavior, which is relevant for designing electrocatalytic syntheses or degradation pathways. The molecule possesses two electroactive functional groups: a secondary alcohol that can be oxidized and a ketone that can be reduced.

A typical CV experiment involves scanning the potential of a working electrode linearly with time in a solution containing the analyte and observing the resulting current. wikipedia.orgunt.edu When studying this compound, a CV scan might reveal an anodic peak corresponding to the oxidation of the hydroxyl group to a ketone, and a cathodic peak corresponding to the reduction of the carbonyl group to a hydroxyl group. The reversibility of these processes can be assessed by the separation of the peak potentials and the ratio of the peak currents. tandfonline.com For instance, the reduction of the carbonyl group in related ketones has been shown by cyclic voltammetry to be a reversible process. tandfonline.com

In electrocatalytic studies, CV is used to evaluate the effectiveness of a catalyst in facilitating these redox reactions at lower overpotentials. The cyclic voltammogram of this compound in the presence of a potential catalyst would be compared to the voltammogram without the catalyst. A shift in the peak potential to a less extreme value or an increase in the peak current would indicate catalytic activity. The technique provides a rapid means to screen potential catalysts and to study the mechanism of the catalyzed reaction. researchgate.net

Table 2: Hypothetical Cyclic Voltammetry Peak Potentials for this compound

| Process | Ep (uncatalyzed) vs. Ag/AgCl | Ep (catalyzed) vs. Ag/AgCl |

| Oxidation (C-OH → C=O) | +1.2 V | +0.8 V |

| Reduction (C=O → C-OH) | -0.9 V | -0.6 V |

This table provides hypothetical peak potential (Ep) values to illustrate the effect of a catalyst in lowering the potential required for oxidation and reduction.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. amacad.org In chemistry, it has become an indispensable tool for predicting molecular properties, determining the relative stability of isomers, and elucidating complex reaction mechanisms. rsc.org

This compound possesses a chiral center at the carbon atom bearing the hydroxyl group, meaning it exists as a pair of enantiomers ((R)- and (S)-stereoisomers). Furthermore, the cyclohexane ring can adopt various conformations, such as the chair and boat forms. DFT calculations can be used to determine the geometric and electronic structures of these different stereoisomers and conformers with high accuracy. By calculating the total electronic energy of each optimized structure, their relative stabilities can be predicted. nih.gov Generally, the most stable isomer is the one with the lowest calculated energy. researchgate.netumons.ac.be

Table 3: Example of DFT-Calculated Relative Energies for Isomers of this compound

| Isomer / Conformer | Functional/Basis Set | Relative Energy (kcal/mol) |

| (R)-isomer, Chair (OH equatorial) | B3LYP/6-311++G(d,p) | 0.00 (Reference) |

| (R)-isomer, Chair (OH axial) | B3LYP/6-311++G(d,p) | +1.1 |

| (S)-isomer, Chair (OH equatorial) | B3LYP/6-311++G(d,p) | 0.00 |

| (S)-isomer, Chair (OH axial) | B3LYP/6-311++G(d,p) | +1.1 |

This table presents hypothetical DFT calculation results showing the greater stability of the conformer with an equatorial hydroxyl group. The enantiomers have identical energies.

Beyond stability analysis, DFT is crucial for predicting reaction mechanisms. researchgate.net Computational chemists can model the entire potential energy surface of a reaction. This involves locating the structures of reactants, products, intermediates, and, critically, the transition states that connect them. The calculated energy difference between the reactants and the transition state gives the activation energy barrier, which determines the reaction rate. By comparing the activation energies for different possible pathways, the most favorable reaction mechanism can be identified. researchgate.net For reactions involving this compound, DFT can be used to model processes like its oxidation, reduction, or rearrangement, providing atomic-level detail that is often inaccessible to experimental methods alone.

Biological and Biochemical Research Implications of 2 Hydroxycyclohexan 1 One

Biochemical Reactions and Metabolic Pathways

The study of 2-Hydroxycyclohexan-1-one's role in metabolic processes is still an emerging field. However, its documentation in biochemical databases and presence in certain biological entities provide a foundation for further research.

This compound (B145642) is recognized and annotated in established biochemical reaction databases. Notably, it is listed in the Rhea database, a comprehensive and curated resource of biochemical reactions. nih.gov This annotation signifies its relevance in the broader context of biochemical transformations, providing a standardized reference for researchers investigating enzymatic reactions and metabolic networks. The inclusion in such databases is the first step towards understanding the specific pathways in which this molecule may participate.

Scientific literature has reported the presence of this compound in Phaseolus vulgaris, commonly known as the common bean. nih.gov The identification of this compound in a widely consumed plant species suggests potential pathways for its biosynthesis and degradation within the plant's metabolic framework. However, the specific metabolic pathways in Phaseolus vulgaris that involve this compound have not yet been fully elucidated.

Biological Activities and Pharmacological Potential

While the chemical structure of this compound suggests the possibility of various biological activities, dedicated research on this specific compound is sparse. The following sections summarize the current state of research into its potential pharmacological effects.

There is currently a lack of scientific studies specifically investigating the antioxidant capacity of this compound. Research on related cyclohexanone (B45756) derivatives has been conducted, but direct evidence of this compound's ability to reduce lipid peroxidation or exhibit other antioxidant effects is not available in the current body of scientific literature.

Similarly, there is a notable absence of research focused on the anti-inflammatory effects of this compound. While studies on aryl-cyclohexanone derivatives have shown some anti-inflammatory activity, including the inhibition of pro-inflammatory cytokines like TNF-alpha and IL-6, these findings cannot be directly attributed to this compound. nih.gov Further investigation is required to determine if this specific compound possesses any anti-inflammatory properties.

Direct studies on the antimicrobial activity of this compound against pathogens such as Staphylococcus aureus and Escherichia coli have not been identified in the available scientific literature. While some derivatives of cyclohexanone have been synthesized and tested for antimicrobial properties, the efficacy of the parent compound, this compound, remains uninvestigated. wisdomlib.orgnih.gov

Lack of Publicly Available Research Prevents In-Depth Analysis of this compound's Neuroprotective Role

Despite a thorough search of scientific literature, there is a notable absence of specific research into the neuroprotective properties of the chemical compound this compound. Similarly, publicly accessible data on the structure-activity relationship (SAR) studies of its derivatives in the context of neuroprotection is not available. Consequently, a detailed article on the "," as outlined in the user's request, cannot be generated at this time.

The requested article structure, which was to focus on:

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

relies on the existence of preliminary studies and subsequent derivative analyses. The lack of foundational research in this specific area makes it impossible to provide a scientifically accurate and informative article that adheres to the strict content inclusions and exclusions provided.

General searches for the neuroprotective effects of broader chemical classes, such as cyclohexanone derivatives and alpha-hydroxy ketones, did not yield any specific information pertaining to this compound. While research exists on the various biological activities of other cyclohexanone derivatives, this information falls outside the explicit scope of the user's request and cannot be substituted.

Therefore, until research on the neuroprotective potential of this compound is conducted and published, a comprehensive and factual article on this specific topic cannot be written.

Table of Compounds Mentioned

Future Research Directions and Unexplored Avenues

Development of Greener Synthetic Routes

The chemical industry's shift towards sustainability is driving the development of environmentally benign methods for producing key chemical intermediates like 2-hydroxycyclohexan-1-one (B145642). Future research will be pivotal in replacing traditional synthetic routes, which often rely on harsh conditions and hazardous reagents, with greener alternatives.

A primary focus is the utilization of renewable feedstocks. Researchers are exploring biocatalytic pathways to synthesize adipoin and its derivatives. onfoods.it This involves leveraging enzymes or whole-cell microorganisms to perform specific chemical transformations, often under mild conditions in aqueous media. onfoods.itmdpi.com For instance, the enzymatic hydration of 2-cyclohexenone or the controlled oxidation of 1,2-cyclohexanediol (B165007) using biocatalysts represents a promising avenue. The development of these biotransformation processes could significantly reduce the environmental footprint associated with the compound's production.

Another critical area is the implementation of solvent-free or aqueous reaction systems. mdpi.com Research into microwave-assisted synthesis, for example, has shown the potential to reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com The oxidation of cyclohexene (B86901) using hydrogen peroxide, a relatively clean oxidant, in solvent-free systems or in the presence of recyclable catalysts is a key area of investigation. mdpi.com

The table below summarizes potential greener synthetic strategies and their advantages.

| Synthetic Strategy | Key Features & Advantages | Relevant Precursors |

| Biocatalytic Synthesis | Utilizes enzymes or microorganisms; mild reaction conditions; high selectivity; reduced waste. onfoods.itmdpi.com | Cyclohexene, 1,2-Cyclohexanediol |

| Microwave-Assisted Oxidation | Reduced reaction times and energy consumption; potential for solvent-free conditions. mdpi.com | Cyclohexene |

| Aqueous Hydrogen Peroxide Oxidation | Uses an environmentally benign oxidant; avoids hazardous organic solvents. mdpi.combeilstein-journals.org | Cyclohexene, Cyclohexanone (B45756) |

Exploration of Novel Catalytic Systems for Synthesis and Transformation

The synthesis and subsequent chemical transformations of this compound are heavily reliant on catalysis. Future research will undoubtedly focus on discovering and optimizing novel catalytic systems to enhance efficiency, selectivity, and sustainability.

A significant area of exploration is the development of catalysts for the asymmetric synthesis of chiral this compound derivatives. nih.gov Chiral α-hydroxy ketones are valuable building blocks in pharmaceuticals, and creating enantiomerically pure versions is a key challenge. nih.govevitachem.com Research into chiral primary amine catalysts for reactions like enantioselective decarboxylative chlorination, followed by nucleophilic substitution, has shown promise in producing optically active α-hydroxyketones. nih.govresearchgate.net Further development of such catalytic systems will be crucial for accessing specific stereoisomers with distinct biological activities. evitachem.com

Transition metal catalysts, including those based on palladium, platinum, nickel, and iron, will continue to be a major focus. mdpi.com Research is geared towards improving the activity and recyclability of these catalysts for reactions such as the catalytic hydrogenation of 1,2-cyclohexanedione (B122817) to yield this compound with high efficiency. Iron-based catalysts, in particular, are attractive due to the metal's low cost and toxicity. mdpi.com

Furthermore, the exploration of electrocatalytic and photocatalytic methods offers new frontiers. These techniques can activate substrates under mild conditions, potentially leading to novel reaction pathways and improved energy efficiency.

| Catalyst Type | Reaction | Research Focus |

| Chiral Primary Amines | Asymmetric decarboxylative chlorination | Synthesis of enantiomerically pure α-hydroxyketone derivatives. nih.govresearchgate.net |

| Transition Metals (Pd, Pt, Ni, Fe) | Catalytic hydrogenation, Oxidation | High-yield synthesis from precursors like 1,2-cyclohexanedione; use of earth-abundant metals. mdpi.com |

| Biocatalysts (e.g., Lipases) | Enantioselective synthesis/transformation | Creating specific stereoisomers for pharmaceutical applications. mdpi.comnih.gov |

| Photocatalysts/Electrocatalysts | Synthesis and transformation | Development of energy-efficient and novel reaction pathways. researcher.life |

Detailed Mechanistic Investigations of Complex Reactions

A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing existing processes and designing new synthetic strategies. Future research will increasingly employ a combination of advanced experimental techniques and computational modeling to unravel the intricate details of these transformations.

Key areas of investigation include the mechanisms of catalytic oxidation and reduction reactions. For example, elucidating the precise role of the catalyst and oxidant in the conversion of cyclohexene to adipic acid, where this compound is a key intermediate, can lead to better control over product distribution. mdpi.comresearchgate.net Studies involving radical scavengers have already indicated the involvement of radical pathways in certain oxidation processes. researchgate.net

The study of rearrangement reactions, such as the Baeyer-Villiger oxidation, where a ketone is converted to an ester or lactone, is also of significant interest. beilstein-journals.org Understanding the regioselectivity of such rearrangements for substituted this compound derivatives is crucial for their application in complex molecule synthesis. Computational studies can model the transition states of these reactions, providing insights that are difficult to obtain through experiments alone. beilstein-journals.org

Furthermore, the tautomeric equilibrium between the keto and enol forms of this compound and its derivatives influences their reactivity. Advanced spectroscopic techniques like NMR, coupled with Density Functional Theory (DFT) calculations, will be instrumental in quantifying these equilibria and understanding how they are affected by substituents and solvent conditions. researchgate.net

Advanced Applications in Materials Science and Polymer Chemistry

While traditionally used as a synthetic intermediate, the unique bifunctional nature of this compound (possessing both a hydroxyl and a carbonyl group) presents untapped potential in materials science and polymer chemistry. chemscene.com

Future research is expected to explore the use of adipoin and its derivatives as novel monomers for polymerization reactions. The hydroxyl and carbonyl groups offer reactive sites for creating a variety of polymers, such as polyesters and polycarbonates, with potentially unique properties. fishersci.cafishersci.co.uk For instance, the hydroxyl group can participate in esterification, while the ketone can be transformed into other functional groups to be incorporated into a polymer backbone. evitachem.comsmolecule.com

The compound could also serve as a building block for creating functional materials. For example, it can be a precursor in the synthesis of covalent organic cages (COCs), which are porous molecular structures with applications in gas storage, separation, and sensing. sjtu.edu.cn The development of novel derivatives, such as 4-(4-chlorophenyl)-4-hydroxycyclohexan-1-one, has already been shown to be a key step in constructing these complex architectures. sjtu.edu.cn

The potential applications are summarized in the table below.

| Application Area | Research Direction | Potential Outcome |

| Polymer Chemistry | Use as a monomer in condensation polymerization. | Development of novel polyesters, polycarbonates, or other polymers with unique thermal or mechanical properties. fishersci.cafishersci.co.uk |

| Functional Materials | Precursor for covalent organic cages (COCs) and other supramolecular structures. | Creation of materials for catalysis, sensing, and drug delivery. sjtu.edu.cn |

| Cross-linking Agent | Incorporation into polymer networks to modify properties. | Enhanced thermal stability, rigidity, or other desirable characteristics in existing polymer systems. |

Further Elucidation of Biological Activities and Therapeutic Potential

Preliminary studies have indicated that this compound and its derivatives possess a range of biological activities, opening up avenues for future pharmacological research. While the compound itself has been identified in plant extracts like Ficus religiosa, the focus is shifting towards synthesizing and evaluating derivatives with enhanced therapeutic potential. nih.govresearchgate.netresearchgate.netbanglajol.info

A significant area of interest is the structural similarity of some derivatives to known pharmaceutical agents. For example, certain 2-aryl-2-hydroxycyclohexanone derivatives are structurally related to ketamine, suggesting potential as anesthetic, analgesic, or anticonvulsant agents. smolecule.com Future research will involve the synthesis of libraries of these derivatives to perform structure-activity relationship (SAR) studies, aiming to identify compounds with improved potency and reduced side effects. evitachem.comsmolecule.com

In addition to neuropharmacology, antimicrobial and anticancer activities have been reported for some derivatives. smolecule.com In vitro studies have shown efficacy against certain bacterial strains and cancer cell lines, warranting further investigation. Future work should focus on elucidating the mechanisms of action, for instance, by identifying the specific cellular targets or pathways these compounds interact with. evitachem.com

The development of enantioselective synthetic methods will be crucial in this field, as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. evitachem.com Exploring the distinct biological activities of each enantiomer of a chiral this compound derivative is a key future direction. evitachem.com

Integration of Computational and Experimental Approaches for Predictive Modeling

The synergy between computational chemistry and experimental work is set to revolutionize research on this compound. Predictive modeling can significantly accelerate the discovery and development process, from designing new syntheses to predicting biological activity.

Density Functional Theory (DFT) calculations are becoming an invaluable tool for studying reaction mechanisms, as mentioned earlier. researchgate.net They can be used to model transition states, calculate reaction energy barriers, and predict the outcomes of reactions, thereby guiding experimental efforts to optimize conditions. researchgate.netsmolecule.com For example, DFT can help in understanding the stereochemical outcome of Grignard reactions used to synthesize derivatives or in modeling the tautomeric ratios that govern reactivity. smolecule.com

In the realm of drug discovery, Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build models that correlate the chemical structures of this compound derivatives with their biological activities. These models can then be used to virtually screen large libraries of compounds and prioritize the most promising candidates for synthesis and experimental testing.

Furthermore, computational tools can aid in the design of novel catalysts. By modeling the interaction between a catalyst and the substrate, researchers can rationally design catalysts with higher activity and selectivity. Molecular dynamics simulations can also provide insights into enzyme-substrate interactions, facilitating the engineering of biocatalysts for specific transformations. nih.gov This integrated approach, combining predictive modeling with targeted experiments, will be key to unlocking the full potential of this compound and its derivatives in the years to come.

常见问题

Q. Q1: What are the key safety protocols for handling 2-hydroxycyclohexan-1-one in laboratory settings?

Methodological Answer : When handling this compound, prioritize respiratory and dermal protection due to its potential irritancy. Use fume hoods to avoid inhalation, and wear nitrile gloves and lab coats to prevent skin contact. In case of exposure:

Q. Q2: How can researchers synthesize and characterize this compound?

Methodological Answer : Synthesize this compound via hydroxylation of cyclohexanone using catalytic systems (e.g., enzymatic oxidation or metal catalysts). Characterize the product via:

- NMR spectroscopy : Confirm regioselectivity of hydroxylation (e.g., ¹H-NMR peaks at δ 3.5–4.0 ppm for hydroxyl protons).

- Mass spectrometry : Validate molecular weight (C₆H₁₀O₂; theoretical m/z 114.07) .

- Melting point analysis : Compare to literature values (e.g., 533-60-8 CAS registry) .

Advanced Research Questions

Q. Q3: How can crystallographic data resolve structural ambiguities in this compound derivatives?

Methodological Answer : X-ray crystallography is critical for resolving tautomeric equilibria (keto-enol) and stereochemical ambiguities. For example:

- Use Mo-Kα radiation (λ = 0.71073 Å) to determine bond lengths and angles in derivatives like 2-(hydroxybenzylidene)-5-methylcyclohexan-1-one .

- Analyze hydrogen-bonding networks (e.g., O–H···O interactions) to confirm intramolecular stabilization .

- Cross-validate with DFT calculations (e.g., B3LYP/6-31G**) to reconcile experimental vs. theoretical geometries .

Q. Q4: What experimental strategies address contradictions in reported enzymatic degradation pathways of this compound?

Methodological Answer : Discrepancies in degradation pathways (e.g., via EC 1.14.13.66) arise from substrate specificity or pH-dependent lactonization. To resolve these:

- Conduct pH-controlled assays (pH 6.5–8.0) to monitor lactone vs. acid formation .

- Use isotopic labeling (e.g., ¹⁸O) to trace oxygen incorporation during NADPH-dependent oxidation .

- Compare kinetic parameters (Km, Vmax) across homologs (e.g., cyclohexanone monooxygenases) to identify enzyme-substrate compatibility .

Q. Q5: How can this compound serve as a precursor in asymmetric synthesis?

Methodological Answer : Leverage its stereochemical flexibility for chiral building blocks:

- Enantioselective reduction : Use NADH-dependent ketoreductases to yield (R)- or (S)-1,2-cyclohexanediols .

- Cross-aldol reactions : Catalyze C–C bond formation with aldehydes under basic conditions (e.g., L-proline catalysis) .

- Validate enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) .

Q. Q6: What advanced spectroscopic techniques differentiate this compound from its structural isomers?

Methodological Answer : Combine 2D NMR (HSQC, HMBC) and IR spectroscopy to distinguish regioisomers:

- HSQC : Correlate hydroxyl proton (δ 1.5–2.5 ppm) with adjacent carbons.

- IR : Identify carbonyl stretching frequencies (νC=O ~1700 cm⁻¹) and hydrogen-bonded O–H (~3200 cm⁻¹) .

- GC-MS fragmentation : Monitor unique ions (e.g., m/z 85 for cyclohexane ring cleavage) .

Data Contradiction Analysis